molecular formula C34H32N2O4 B024521 6'-[Ethyl[(tetrahydrofuran-2-yl)methyl]amino]-3'-methyl-2'-anilinospiro[isobenzofuran-1(3H),9'-[9h]xanthene]-3-one CAS No. 102232-11-1

6'-[Ethyl[(tetrahydrofuran-2-yl)methyl]amino]-3'-methyl-2'-anilinospiro[isobenzofuran-1(3H),9'-[9h]xanthene]-3-one

Cat. No.: B024521
CAS No.: 102232-11-1
M. Wt: 532.6 g/mol
InChI Key: YUPZYTYZQUALBH-UHFFFAOYSA-N
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Description

Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 6’-[ethyl[(tetrahydro-2-furanyl)methyl]amino]-3’-methyl-2’-(phenylamino)- is a complex organic compound known for its unique spiro structure This compound is characterized by the presence of a spiro linkage between an isobenzofuran and a xanthenone moiety The compound’s structure is further modified by various substituents, including an ethyl group, a tetrahydrofuranyl group, a methyl group, and a phenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 6’-[ethyl[(tetrahydro-2-furanyl)methyl]amino]-3’-methyl-2’-(phenylamino)- involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of Isobenzofuran Moiety: The isobenzofuran moiety can be synthesized through a cyclization reaction involving an ortho-phthalaldehyde derivative and a suitable nucleophile.

    Formation of Xanthenone Moiety: The xanthenone moiety can be synthesized through a Friedel-Crafts acylation reaction involving a phenol derivative and a phthalic anhydride.

    Spiro Linkage Formation: The spiro linkage is formed by reacting the isobenzofuran and xanthenone moieties under specific conditions, such as the presence of a Lewis acid catalyst.

    Substituent Introduction: The various substituents (ethyl, tetrahydrofuranyl, methyl, and phenylamino groups) are introduced through nucleophilic substitution reactions, using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 6’-[ethyl[(tetrahydro-2-furanyl)methyl]amino]-3’-methyl-2’-(phenylamino)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamino and tetrahydrofuranyl groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the carbonyl group of the xanthenone moiety, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are used in substitution reactions, often in the presence of catalysts or under specific conditions (e.g., elevated temperature, acidic or basic medium).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylamino group can yield nitroso or nitro derivatives, while reduction of the xanthenone carbonyl group can produce alcohol derivatives.

Scientific Research Applications

Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 6’-[ethyl[(tetrahydro-2-furanyl)methyl]amino]-3’-methyl-2’-(phenylamino)- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: The compound’s unique structure and functional groups make it a valuable tool for studying biological processes, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes, due to its unique optical and electronic properties.

Mechanism of Action

The mechanism of action of Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 6’-[ethyl[(tetrahydro-2-furanyl)methyl]amino]-3’-methyl-2’-(phenylamino)- involves its interaction with specific molecular targets and pathways. These include:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

    Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.

    DNA Intercalation: The compound’s planar structure allows it to intercalate into DNA, disrupting the double helix and interfering with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one: This compound shares the spiro linkage and core structure but lacks the additional substituents found in Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 6’-[ethyl[(tetrahydro-2-furanyl)methyl]amino]-3’-methyl-2’-(phenylamino)-.

    Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 6’-[ethylamino]-3’-methyl-2’-(phenylamino)-: This compound is similar but lacks the tetrahydrofuranyl group.

Uniqueness

The uniqueness of Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 6’-[ethyl[(tetrahydro-2-furanyl)methyl]amino]-3’-methyl-2’-(phenylamino)- lies in its combination of substituents, which confer distinct chemical properties and potential applications. The presence of the tetrahydrofuranyl group, in particular, enhances its solubility and bioavailability, making it a more versatile compound for various research and industrial applications.

Properties

CAS No.

102232-11-1

Molecular Formula

C34H32N2O4

Molecular Weight

532.6 g/mol

IUPAC Name

2'-anilino-6'-[ethyl(oxolan-2-ylmethyl)amino]-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one

InChI

InChI=1S/C34H32N2O4/c1-3-36(21-25-12-9-17-38-25)24-15-16-28-32(19-24)39-31-18-22(2)30(35-23-10-5-4-6-11-23)20-29(31)34(28)27-14-8-7-13-26(27)33(37)40-34/h4-8,10-11,13-16,18-20,25,35H,3,9,12,17,21H2,1-2H3

InChI Key

YUPZYTYZQUALBH-UHFFFAOYSA-N

SMILES

CCN(CC1CCCO1)C2=CC3=C(C=C2)C4(C5=CC=CC=C5C(=O)O4)C6=C(O3)C=C(C(=C6)NC7=CC=CC=C7)C

Canonical SMILES

CCN(CC1CCCO1)C2=CC3=C(C=C2)C4(C5=CC=CC=C5C(=O)O4)C6=C(O3)C=C(C(=C6)NC7=CC=CC=C7)C

102232-11-1

Origin of Product

United States

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